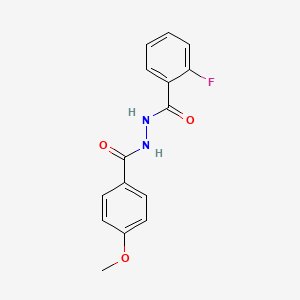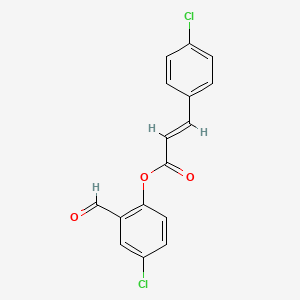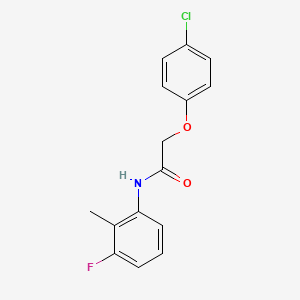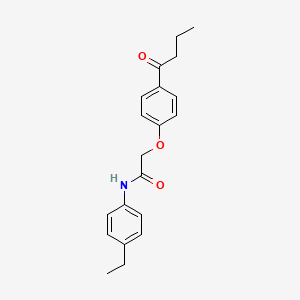![molecular formula C16H25NO B5762721 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine, also known as IMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to activate the sigma-1 receptor, which is involved in neuroprotection and neuronal survival. In oncology, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to inhibit the activity of the protein kinase CK2, which is involved in cancer cell proliferation and survival. In cardiovascular disease, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to activate the endothelial nitric oxide synthase pathway, leading to vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to have various biochemical and physiological effects in the body. In neuroscience, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to protect neurons from oxidative stress and inflammation, and may also improve cognitive function. In oncology, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In cardiovascular disease, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to improve endothelial function and decrease blood pressure.
实验室实验的优点和局限性
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine, including further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. In neuroscience, future research could focus on the use of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, future research could focus on the development of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine as a potential anticancer agent, particularly in breast and lung cancer. In cardiovascular disease, future research could focus on the use of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine in the treatment of hypertension and other cardiovascular conditions.
合成方法
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-isopropyl-3-methylphenol with 2-bromoethylpyrrolidine, followed by reduction with lithium aluminum hydride. The final product is purified through column chromatography to obtain pure 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine.
科学研究应用
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular disease. In neuroscience, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has shown promising results as a potential anticancer agent, particularly in breast and lung cancer. In cardiovascular disease, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to have vasodilatory effects and may be useful in the treatment of hypertension.
属性
IUPAC Name |
1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(2)16-7-6-15(12-14(16)3)18-11-10-17-8-4-5-9-17/h6-7,12-13H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKIDIWAYYOCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)

![1,3-dimethyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762671.png)
![N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
![1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)





![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)
